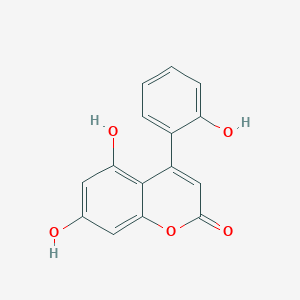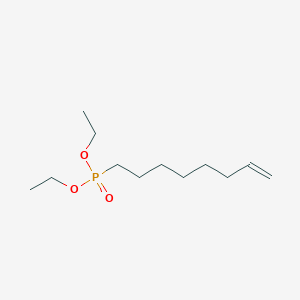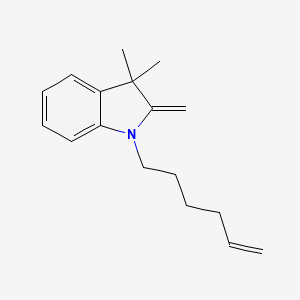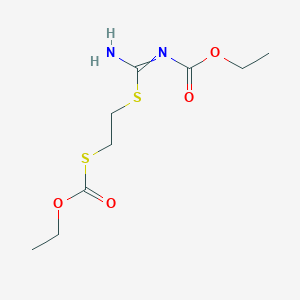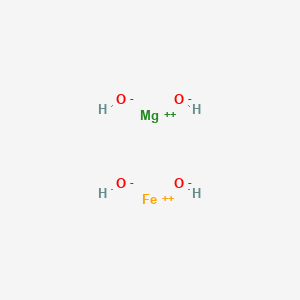
Iron(2+) magnesium hydroxide (1/1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) magnesium hydroxide (1/1/4) is a compound that consists of iron(II) ions, magnesium ions, and hydroxide ions in a specific ratio
準備方法
Synthetic Routes and Reaction Conditions
Iron(2+) magnesium hydroxide can be synthesized by mixing solutions containing iron(II) ions and magnesium ions with a hydroxide source. One common method involves the precipitation reaction where a solution of iron(II) sulfate and magnesium sulfate is mixed with sodium hydroxide. The reaction conditions typically involve maintaining a pH of around 10 using sodium hydroxide solution .
Industrial Production Methods
Industrial production of iron(2+) magnesium hydroxide often involves large-scale precipitation reactions. The solutions of iron(II) and magnesium salts are mixed with a hydroxide source under controlled conditions to ensure the desired stoichiometry and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the compound in its solid form .
化学反応の分析
Types of Reactions
Iron(2+) magnesium hydroxide undergoes various types of chemical reactions, including:
Oxidation: Iron(II) ions can be oxidized to iron(III) ions in the presence of oxidizing agents.
Reduction: Iron(III) ions can be reduced back to iron(II) ions using reducing agents.
Substitution: Hydroxide ions can be substituted by other anions in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Reagents such as sodium carbonate can be used to substitute hydroxide ions with carbonate ions
Major Products Formed
Oxidation: Iron(III) hydroxide or iron(III) oxide.
Reduction: Iron(II) hydroxide.
Substitution: Magnesium carbonate and iron carbonate
科学的研究の応用
Iron(2+) magnesium hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other iron and magnesium compounds.
Biology: Investigated for its potential role in biological systems and as a nutrient supplement.
Medicine: Studied for its potential use in drug delivery systems and as an antacid.
Industry: Used in water treatment processes for the removal of heavy metals and other contaminants
作用機序
The mechanism of action of iron(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential ions, influencing cellular processes. In water treatment, it acts as an adsorbent, binding to contaminants and facilitating their removal .
類似化合物との比較
Iron(2+) magnesium hydroxide can be compared with other similar compounds such as:
Iron(II) hydroxide: Similar in terms of iron content but lacks magnesium.
Magnesium hydroxide: Similar in terms of magnesium content but lacks iron.
Iron(III) hydroxide: Contains iron in a higher oxidation state.
Magnesium carbonate: Contains magnesium but with carbonate ions instead of hydroxide
特性
CAS番号 |
128798-50-5 |
|---|---|
分子式 |
FeH4MgO4 |
分子量 |
148.18 g/mol |
IUPAC名 |
magnesium;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
ZIZOLPLDZMECCR-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium perchlorate](/img/structure/B14287841.png)
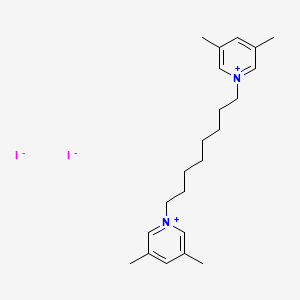
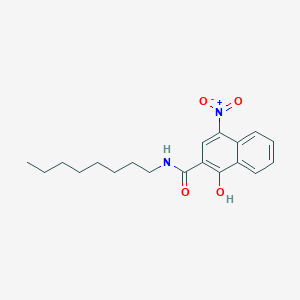

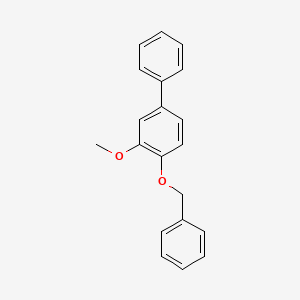
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
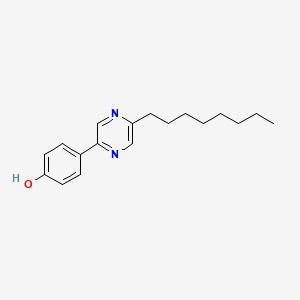
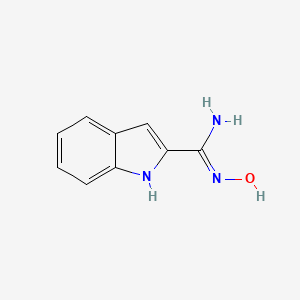
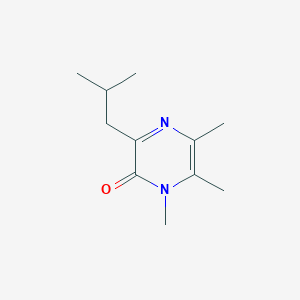
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
